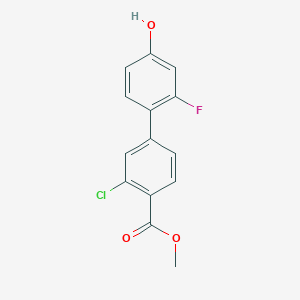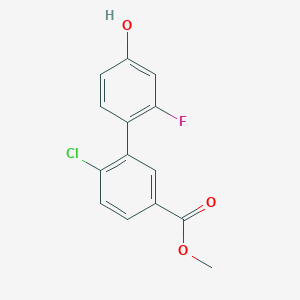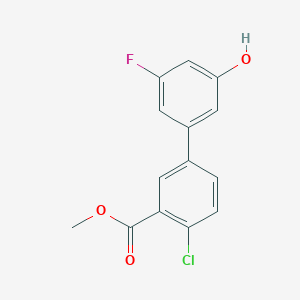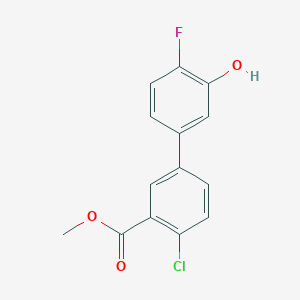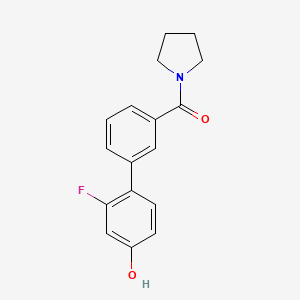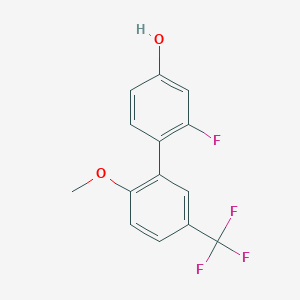
3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, is a fluorinated phenol compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and has a melting point of 93-95°C. It is used as a building block in organic synthesis, as a reagent for organic transformations, and as a catalyst for organic reactions. It is also used as a fluorescent probe for studying the structure and dynamics of proteins and other biological molecules.
科学的研究の応用
3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, has a wide range of applications in scientific research. It is used as a building block in organic synthesis, as a reagent for organic transformations, and as a catalyst for organic reactions. It is also used as a fluorescent probe for studying the structure and dynamics of proteins and other biological molecules. It can be used to label proteins and other molecules for imaging studies, and it has been used to study the interactions of proteins with small molecules and other proteins.
作用機序
The exact mechanism of action of 3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, is not fully understood. However, it is known to interact with proteins and other biological molecules through hydrogen bonding and electrostatic interactions. It can also form covalent bonds with proteins, which can lead to changes in protein structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, are not fully understood. However, it has been shown to interact with proteins and other biological molecules and to affect their structure and function. It has also been shown to inhibit the activity of enzymes, which can lead to changes in biochemical pathways and physiological processes.
実験室実験の利点と制限
The advantages of using 3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, in laboratory experiments include its low toxicity, its wide range of applications, and its ability to form covalent bonds with proteins. The main limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are numerous potential future directions for the use of 3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, in scientific research. These include further studies of its mechanism of action, its effects on proteins and other biological molecules, and its potential applications in drug discovery and development. Other potential future directions include the development of new synthesis methods and the exploration of its use as a fluorescent probe for imaging studies.
合成法
3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, can be synthesized using a variety of methods. The most common method involves the reaction of 2-methoxy-5-trifluoromethylphenol with bromine in acetonitrile, followed by treatment with aqueous sodium hydroxide and fluorine gas. Another method involves the reaction of 2-methoxy-5-trifluoromethylphenol with potassium bromide and sulfuric acid, followed by treatment with fluorine gas.
特性
IUPAC Name |
3-fluoro-4-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-13-5-2-8(14(16,17)18)6-11(13)10-4-3-9(19)7-12(10)15/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDDAPSFFBYDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684564 |
Source


|
| Record name | 2-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261888-88-3 |
Source


|
| Record name | 2-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375050.png)



